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molecular formula C7H14N2O2S B8488820 1-Methyl-4-(vinylsulfonyl)piperazine CAS No. 958298-01-6

1-Methyl-4-(vinylsulfonyl)piperazine

Cat. No. B8488820
M. Wt: 190.27 g/mol
InChI Key: NWWDDUXLUXVLIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07456167B2

Procedure details

7H-Indolo[2,1-a][2]benzazepine-10-carboxylic acid, 13-cyclohexyl-3-methoxy-6-(phenoxysulfonyl)-,1,1-dimethylethyl ester. To a solution of tbutyl 3-cyclohexyl-2-(2-formyl-4-methoxyphenyl)-1H-indole-6-carboxylate (4.40 g, 11.2 mmol) in dioxane (30.0 mL) and BEMP (4.88 mL, 16.9 mmol) was added phenyl vinylsulfonate (4.14 g, 22.5 mmol). The resulting mixture was stirred at 22° C. for 1 hr and then at 110° C. in a sealed tube in a microwave for 15 min. The resulting mixture was concentrated under reduced pressure. Silica gel chromatography (1:1 EtOAc:hexanes) of the concentrate afforded the title compound (3.49 g, 52%) as a yellow oil. MS m/z 600 (MH+), ret time 3.11 min, column B, 4 minute gradient, flow rate 4 mL/min.
Name
7H-Indolo[2,1-a][2]benzazepine-10-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
1,1-dimethylethyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
3-cyclohexyl-2-(2-formyl-4-methoxyphenyl)-1H-indole-6-carboxylate
Quantity
4.4 g
Type
reactant
Reaction Step Three
Name
Quantity
4.88 mL
Type
reactant
Reaction Step Three
Quantity
4.14 g
Type
reactant
Reaction Step Three
Quantity
30 mL
Type
solvent
Reaction Step Three
Yield
52%

Identifiers

REACTION_CXSMILES
C1C2[C:10]3=[CH:12]C4C=CC(C(O)=O)=[CH:17][C:18]=4[N:9]3[CH2:8]C=CC=2C=CC=1.C1(C2C3C(=CC(C([O-])=O)=CC=3)[NH:30]C=2C2C=CC(OC)=CC=2C=O)CCCCC1.CCN(P1(N(C)CCCN1C)=NC(C)(C)C)CC.[CH:68]([S:70]([O:73]C1C=CC=CC=1)(=O)=[O:71])=[CH2:69]>O1CCOCC1>[CH3:8][N:9]1[CH2:10][CH2:12][N:30]([S:70]([CH:68]=[CH2:69])(=[O:73])=[O:71])[CH2:17][CH2:18]1

Inputs

Step One
Name
7H-Indolo[2,1-a][2]benzazepine-10-carboxylic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1=CC=CC=2C=CCN3C(C21)=CC=2C=CC(=CC23)C(=O)O
Step Two
Name
1,1-dimethylethyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
3-cyclohexyl-2-(2-formyl-4-methoxyphenyl)-1H-indole-6-carboxylate
Quantity
4.4 g
Type
reactant
Smiles
C1(CCCCC1)C1=C(NC2=CC(=CC=C12)C(=O)[O-])C1=C(C=C(C=C1)OC)C=O
Name
Quantity
4.88 mL
Type
reactant
Smiles
CCN(CC)P1(=NC(C)(C)C)N(CCCN1C)C
Name
Quantity
4.14 g
Type
reactant
Smiles
C(=C)S(=O)(=O)OC1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
22 °C
Stirring
Type
CUSTOM
Details
The resulting mixture was stirred at 22° C. for 1 hr
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
at 110° C. in a sealed tube in a microwave for 15 min
Duration
15 min
CONCENTRATION
Type
CONCENTRATION
Details
The resulting mixture was concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
CN1CCN(CC1)S(=O)(=O)C=C
Measurements
Type Value Analysis
AMOUNT: MASS 3.49 g
YIELD: PERCENTYIELD 52%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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